molecular formula C14H12F3N3O2S B2384708 6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797870-94-0

6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2384708
CAS RN: 1797870-94-0
M. Wt: 343.32
InChI Key: BRQPHXPZEIXKQQ-UHFFFAOYSA-N
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Description

The compound “6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as intermediates . For instance, the synthesis of a related compound, tipranavir, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is prepared from 2,5-CTF .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of a trifluoromethyl group and a phenylsulfonyl group attached to the pyrimidine ring further characterizes this compound.


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other pyrimidine derivatives. For instance, some pyrimidine derivatives have been recognized as NF-κB and AP-1 inhibitors, showing inhibitory effects on both IL-2 and IL-8 levels .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine moiety. These groups are known to confer unique physicochemical properties to TFMP derivatives .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, it is known that many pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For instance, 2-(Trifluoromethyl)pyridine, a related compound, has hazard statements indicating it is flammable and can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries. Given the unique properties of TFMP derivatives, it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-3-1-2-4-13(11)23(21,22)20-6-5-12-10(8-20)7-18-9-19-12/h1-4,7,9H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQPHXPZEIXKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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